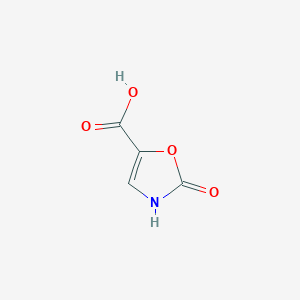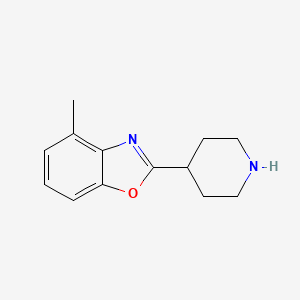
2-Hydroxy-1,3-oxazole-5-carboxylic acid
Overview
Description
2-Hydroxy-1,3-oxazole-5-carboxylic acid is a chemical compound with the CAS Number: 1407858-88-1. It has a molecular weight of 129.07 and its IUPAC name is 2-hydroxyoxazole-5-carboxylic acid .
Synthesis Analysis
The synthesis of oxazoles, including 2-Hydroxy-1,3-oxazole-5-carboxylic acid, involves several methods. One method involves the use of task-specific phosphine ligands, palladium-catalyzed C-5 arylation of oxazoles in polar solvents, and C-2 arylation in nonpolar solvents . Another method involves the reaction of p-tolylsulfonylmethyl isocyanide (TosMIC) with aromatic aldehydes to give 5-aryloxazoles .Molecular Structure Analysis
The molecular structure of 2-Hydroxy-1,3-oxazole-5-carboxylic acid consists of a five-membered heterocyclic ring containing an oxygen atom at position 1 and a nitrogen atom at position 3 .Chemical Reactions Analysis
Oxazoles, including 2-Hydroxy-1,3-oxazole-5-carboxylic acid, can undergo various chemical reactions. For instance, they can be arylated and alkylated using Pd(PPh3)4 as a catalyst . They can also be synthesized from arylacetylenes and α-amino acids in the presence of Cu(NO3)2•3H2O and iodine .Scientific Research Applications
Antibacterial Properties
Oxazole derivatives, including 2-Hydroxy-1,3-oxazole-5-carboxylic acid, have demonstrated antibacterial activity. Researchers have explored their potential as antimicrobial agents against various bacterial strains .
Antifungal Activity
Studies have investigated the antifungal properties of oxazole compounds. 2-Hydroxy-1,3-oxazole-5-carboxylic acid may exhibit inhibitory effects against fungal pathogens .
Antiviral Applications
Oxazole derivatives have shown promise as antiviral agents. While specific data on 2-Hydroxy-1,3-oxazole-5-carboxylic acid’s antiviral activity is limited, it remains an interesting area for further research .
Anticancer Potential
Although more research is needed, oxazole compounds have been explored for their potential in cancer therapy. 2-Hydroxy-1,3-oxazole-5-carboxylic acid might play a role in inhibiting cancer cell growth or metastasis .
Anti-Inflammatory Effects
Oxazole derivatives have been investigated for their anti-inflammatory properties. While the specific impact of 2-Hydroxy-1,3-oxazole-5-carboxylic acid remains to be fully elucidated, it could contribute to reducing inflammation .
Decarboxylative Cross-Coupling Reactions
Researchers have reported the use of oxazole-5-carboxylic acids, including our compound, in decarboxylative cross-coupling reactions. These reactions enable the synthesis of complex organic molecules .
Safety and Hazards
The safety information for 2-Hydroxy-1,3-oxazole-5-carboxylic acid indicates that it is a potential hazard. The GHS pictogram GHS07 is associated with it, and the signal word is "Warning" .
Relevant Papers Several papers have been published on the synthesis and properties of oxazoles, including 2-Hydroxy-1,3-oxazole-5-carboxylic acid . These papers discuss various methods of synthesis, chemical reactions, and properties of oxazoles. They provide valuable information for researchers interested in this field.
Mechanism of Action
Target of Action
Oxazoles, a class of compounds to which this molecule belongs, are known to interact with a variety of biological targets due to their diverse biological activities .
Mode of Action
The electron density from the aryl amine is delocalized into the oxazole ring, making the amide carbonyl susceptible to nucleophilic attack .
Biochemical Pathways
Oxazoles are known to be involved in a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Oxazole derivatives are known to exhibit a broad range of pharmacological properties, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory activities .
Action Environment
The stability and efficacy of 2-Hydroxy-1,3-oxazole-5-carboxylic acid can be influenced by environmental factors. For instance, the compound should be stored in a sealed, dry environment, preferably in a freezer under -20°C . This suggests that temperature and humidity could affect the stability of the compound .
properties
IUPAC Name |
2-oxo-3H-1,3-oxazole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3NO4/c6-3(7)2-1-5-4(8)9-2/h1H,(H,5,8)(H,6,7) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYNCBJSUVBTQPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=O)N1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxy-1,3-oxazole-5-carboxylic acid | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-(N,N-diethylsulfamoyl)benzamide](/img/structure/B2425962.png)
![2-cyclohexyl-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)acetamide](/img/structure/B2425965.png)

![ethyl 3-(1,7-dimethyl-2,4-dioxo-8-(p-tolyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2425967.png)
![N-1,3-benzodioxol-5-yl-2-[(2-piperidin-1-ylquinazolin-4-yl)thio]acetamide](/img/structure/B2425968.png)
![N-(2-chlorobenzyl)-1-[5-(4-fluorophenyl)pyrimidin-2-yl]piperidine-4-carboxamide](/img/structure/B2425969.png)
![3-Methyl-7-(2-methylprop-2-enyl)-8-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]purine-2,6-dione](/img/structure/B2425972.png)

![N-{2-[bis(propan-2-yl)amino]ethyl}-4-chloro-3-nitrobenzene-1-sulfonamide](/img/structure/B2425975.png)
![3-((4-Chlorophenyl)sulfonyl)-5-(4-methylpiperidin-1-yl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine](/img/structure/B2425976.png)
![5-[1-(3-fluorobenzoyl)piperidin-4-yl]-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2425980.png)

![(4-((3,4-Dimethoxyphenyl)sulfonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone](/img/structure/B2425983.png)